molecular formula C15H12ClN3O4S B5150323 N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide

N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide

Cat. No.: B5150323
M. Wt: 365.8 g/mol
InChI Key: LPOHJWGDVVPKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide, also known as CNP-ACB, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide involves the inhibition of various enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins involved in cell cycle regulation and apoptosis. Additionally, this compound has been shown to inhibit the activity of kinases involved in the MAPK/ERK and PI3K/Akt signaling pathways, which are important for cell survival and proliferation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of tumor growth. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential applications in various diseases.

Advantages and Limitations for Lab Experiments

N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide has several advantages for lab experiments, including its unique structure and biological activity, which make it a useful tool for drug discovery and materials science. However, this compound has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide, including the development of new drugs based on its structure and biological activity, the synthesis of new materials with potential applications in electronics and energy storage, and the investigation of its potential applications in various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential toxicity in vivo.

Synthesis Methods

The synthesis of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide involves the reaction of 4-chloro-3-nitroaniline with carbon disulfide and potassium hydroxide to form the intermediate potassium 4-chloro-3-nitrophenyl dithiocarbonate. This intermediate is then reacted with 2-methoxybenzoyl chloride to yield this compound. The synthesis method has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide has been studied for its potential applications in various fields, including cancer research, drug discovery, and materials science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, this compound has been used as a scaffold for the development of new drugs due to its unique structure and biological activity. In materials science, this compound has been used as a building block for the synthesis of new materials with potential applications in electronics and energy storage.

Properties

IUPAC Name

N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4S/c1-23-13-5-3-2-4-10(13)14(20)18-15(24)17-9-6-7-11(16)12(8-9)19(21)22/h2-8H,1H3,(H2,17,18,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOHJWGDVVPKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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